4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1443279-46-6
VCID: VC4781636
InChI: InChI=1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3
SMILES: CN1C(=C(C=N1)I)C(F)(F)F
Molecular Formula: C5H4F3IN2
Molecular Weight: 276.001

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

CAS No.: 1443279-46-6

Cat. No.: VC4781636

Molecular Formula: C5H4F3IN2

Molecular Weight: 276.001

* For research use only. Not for human or veterinary use.

4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole - 1443279-46-6

Specification

CAS No. 1443279-46-6
Molecular Formula C5H4F3IN2
Molecular Weight 276.001
IUPAC Name 4-iodo-1-methyl-5-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3
Standard InChI Key ZSAGEQHGJLVMRX-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)I)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring with three substituents:

  • Methyl group at the 1-position (N1).

  • Trifluoromethyl group (-CF₃) at the 5-position (C5).

  • Iodine atom at the 4-position (C4).

This arrangement is confirmed by its canonical SMILES notation: CN1C(=C(C=N1)I)C(F)(F)F . The InChI key ZSAGEQHGJLVMRX-UHFFFAOYSA-N further validates its unique stereochemical identity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₄F₃IN₂
Molecular Weight276.00 g/mol
Purity≥98%
Canonical SMILESCN1C(=C(C=N1)I)C(F)(F)F
InChI KeyZSAGEQHGJLVMRX-UHFFFAOYSA-N

The iodine atom’s polarizability and the electron-withdrawing nature of the -CF₃ group create distinct electronic effects, influencing the compound’s reactivity and intermolecular interactions .

Synthesis and Scalable Production

Regioselective Synthesis Pathways

A scalable method for synthesizing trifluoromethylated pyrazoles involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . While this approach primarily yields 1-methyl-3-trifluoromethyl-1H-pyrazole and its 5-substituted isomer, iodination at the 4-position can be achieved using iodine monochloride (ICl) in acetic acid .

Representative Protocol:

  • Iodination:

    • Dissolve 1-methyl-5-(trifluoromethyl)-1H-pyrazole (3.70 g) in acetic acid (22 mL).

    • Add sodium acetate (1.38 g) and iodine monochloride (2.64 g in 3.3 mL acetic acid) dropwise at 20°C.

    • Stir for 4 hours, then quench with water (250 mL).

    • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate = 5:1 → 7:3) .

This method yields the target compound as a brownish-red oily substance (4.80 g, ~83% yield) .

Challenges in Regiocontrol

The electron-withdrawing -CF₃ group directs electrophilic substitution to the 4-position, but competing reactions at the 3-position may occur. Kinetic control via low-temperature iodination (e.g., -50°C) minimizes byproducts .

Reactivity and Functionalization

Halogen Exchange Reactions

The iodine atom at C4 participates in Ullmann, Suzuki, and Stille couplings. For example:

  • Suzuki Coupling: React with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

  • Nucleophilic Aromatic Substitution: Replace iodine with amines or alkoxides under basic conditions .

Lithiation and Electrophilic Trapping

Directed ortho-metalation (DoM) using n-BuLi at -78°C enables functionalization at the 3-position:

  • Generate lithium intermediate at C3.

  • Quench with electrophiles (e.g., DMF, CO₂) to introduce ketones, carboxylic acids, or other groups .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimicrobial agents: Pyrazole derivatives inhibit bacterial enoyl-ACP reductase.

  • Anti-inflammatory drugs: Trifluoromethyl groups reduce COX-2 activity .

Agrochemical Development

  • Herbicides: Analogues interfere with plant acetolactate synthase (ALS) .

  • Insecticides: Modify GABA-gated chloride channels in pests.

Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundTarget ActivityIC₅₀ (nM)
4-Iodo-1-methyl-5-CF₃-1H-pyrazoleBacterial growth inhibition120
3-Nitro-5-CF₃-pyrazoleHerbicidal activity45

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral pyrazole derivatives.

  • Prodrug Design: Mask the iodine atom to enhance bioavailability.

  • Computational Modeling: Predict metabolic pathways using DFT calculations .

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